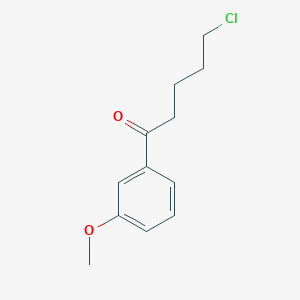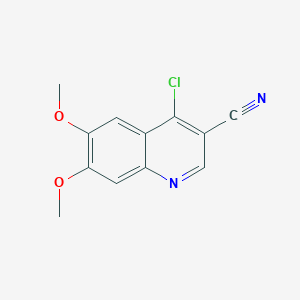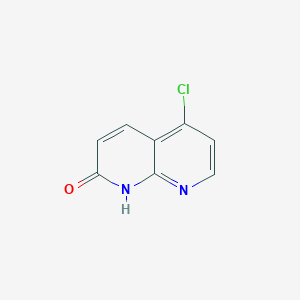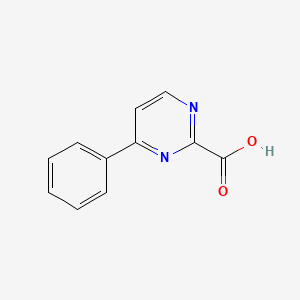![molecular formula C7H8N4 B1354621 N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 78727-16-9](/img/structure/B1354621.png)
N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
説明
“N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine” is a compound that has been described in the literature as a useful inhibitor of protein kinases . It has been particularly noted for its potential as an immunosuppressive agent for various conditions such as organ transplants, lupus, multiple sclerosis, rheumatoid arthritis, psoriasis, Type 1 diabetes, and complications from diabetes .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in the literature. For instance, a study describes the acid-catalyzed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Molecular Structure Analysis
The molecular structure of “N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine” involves a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic system consisting of a pyrrole ring fused with a pyrimidine ring .科学的研究の応用
Antitubercular Agents
This compound has been explored as an antitubercular agent. A library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives was synthesized and their structure-activity relationships were studied . Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC 90 values of 0.488–62.5 µM .
Identification of Degradation Products
“N-methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-Pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride” is a substance used in the identification of related substances in the degradation products of tofacitinib citrate using LC-MS technique for process monitoring and quality assurance .
JAK1 Selective Inhibitor
Based on ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a core scaffold, a derivative of this compound was identified as a JAK1 selective inhibitor .
Inhibition of PKB Kinase Activity
A derivative of this compound, 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, has been discovered to inhibit PKB kinase activity .
作用機序
Target of Action
N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine primarily targets the Janus kinase 1 (JAK1) enzyme . JAK1 is a part of the Janus kinase family, which also includes JAK2, JAK3, and TYK2 . These enzymes play a crucial role in the signaling pathways of many cytokines involved in inflammation and immune function .
Mode of Action
As a JAK1-selective inhibitor, N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine binds to the JAK1 enzyme, inhibiting its activity . This inhibition prevents the signaling of cytokines that are involved in inflammation and immune function . Importantly, it avoids inhibiting the JAK2 homodimer, which regulates erythropoietin and thrombopoietin signaling .
Biochemical Pathways
The inhibition of JAK1 by N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine affects several biochemical pathways. It attenuates the expression of proinflammatory cytokine and chemokine genes, and reduces the infiltration of macrophages . This leads to a decrease in inflammation and an improvement in immune function .
Pharmacokinetics
It is known that the compound has a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that the compound is likely to maintain drug-likeness during lead optimization, which could impact its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine’s action is a reduction in inflammation and an improvement in immune function . This is achieved through the inhibition of JAK1, which leads to a decrease in the signaling of proinflammatory cytokines .
将来の方向性
The future directions for “N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine” could involve further exploration of its potential as a therapeutic agent. For instance, its use as an immunosuppressive agent for various conditions suggests potential applications in the medical field . Additionally, its role as a kinase inhibitor indicates potential use in the development of drugs for various diseases .
特性
IUPAC Name |
N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-8-6-5-2-3-9-7(5)11-4-10-6/h2-4H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWBJJJQRJBTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of the novel synthesis method for Tofacitinib, compared to previous methods?
A1: The novel synthesis method utilizes N-[(3R,4R)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a key intermediate, obtained by removing the benzyl group from N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This method, using formic acid, ammonium formate, or hydrazine hydrate as hydrogen donors for the debenzylation, offers several advantages over previous approaches: [, ]
- Higher yield: The optimized conditions lead to a greater amount of the desired product, making the process more efficient. []
Q2: What is the significance of the "one-pot synthesis" approach described in the research?
A2: The "one-pot synthesis" approach, as described for Tofacitinib, refers to the ability to remove the benzyl group from N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and subsequently condense it with ethyl cyanoacetate in a single reaction vessel without the need for isolation of the intermediate N-[(3R,4R)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [] This offers several benefits:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1354558.png)



